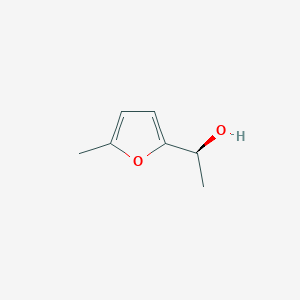

(1S)-1-(5-methylfuran-2-yl)ethan-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

(1S)-1-(5-methylfuran-2-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c1-5-3-4-7(9-5)6(2)8/h3-4,6,8H,1-2H3/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYWUEUASUFTGQW-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(O1)[C@H](C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Significance of Chiral Furanic Alcohols

Chiral furanic alcohols, such as (1S)-1-(5-methylfuran-2-yl)ethan-1-ol, are recognized for their importance as both bioactive scaffolds and versatile synthetic intermediates. mdpi.com The furan (B31954) ring, an aromatic heterocycle, is a common motif in a wide array of biologically active compounds. mdpi.com The incorporation of a chiral alcohol functionality onto this ring system introduces a stereocenter, which is crucial for the specific interactions with biological targets that underpin the therapeutic effects of many pharmaceuticals.

These chiral alcohols serve as valuable building blocks in the synthesis of complex natural products and pharmaceuticals. sigmaaldrich.cnnih.gov Their utility stems from the furan core's ability to undergo various chemical transformations, acting as a precursor to other functional groups or ring systems. For instance, the furan ring can be involved in cycloaddition reactions or can be opened to yield linear dicarbonyl compounds, providing access to a diverse range of molecular architectures. mdpi.com The enantiopurity of these alcohols is paramount, as different enantiomers of a molecule can exhibit vastly different biological activities. rsc.org

A Look Back: the Research Journey of 1 5 Methylfuran 2 Yl Ethan 1 Ol

The research trajectory of 1-(5-methylfuran-2-yl)ethan-1-ol is closely linked to the development of sustainable chemistry and the utilization of biomass-derived feedstocks. The precursor to this alcohol, 2-acetyl-5-methylfuran (B71968), can be synthesized from 2-methylfuran (B129897), a significant platform chemical derivable from the hydrolysis and dehydration of hemicellulose found in biomass. nih.gov

Early synthetic routes to 1-(5-methylfuran-2-yl)ethan-1-ol often resulted in a racemic mixture of both the (S) and (R) enantiomers. However, the increasing demand for enantiomerically pure compounds in the pharmaceutical industry spurred the development of asymmetric synthesis methods. rsc.org A significant evolution in the synthesis of (1S)-1-(5-methylfuran-2-yl)ethan-1-ol has been the advent of biocatalysis. The asymmetric reduction of the prochiral ketone, 2-acetyl-5-methylfuran, using alcohol dehydrogenases (ADHs) has emerged as a highly effective method. nih.govnih.gov These enzymatic reactions often proceed with high enantioselectivity, yielding the desired (S)-enantiomer in high purity under mild and environmentally friendly conditions. nih.govnih.gov

Table 1: Physical and Chemical Properties of 2-Acetyl-5-methylfuran

| Property | Value | Reference(s) |

| IUPAC Name | 1-(5-methylfuran-2-yl)ethanone | nih.govwikipedia.org |

| CAS Number | 1193-79-9 | nih.govwikipedia.orgnist.gov |

| Molecular Formula | C7H8O2 | nih.govwikipedia.org |

| Molecular Weight | 124.139 g/mol | nih.govwikipedia.org |

| Appearance | Yellow-orange liquid | wikipedia.org |

| Boiling Point | 100 °C at 33 hPa | wikipedia.org |

| Flash Point | 80 °C | wikipedia.org |

Peering into the Future: Research Trends and Prospects

Asymmetric Catalytic Approaches to the Synthesis of (1S)-1-(5-methylfuran-2-yl)ethan-1-ol

The primary strategy for synthesizing (1S)-1-(5-methylfuran-2-yl)ethan-1-ol involves the asymmetric transformation of a prochiral precursor. These methods leverage chiral catalysts to control the three-dimensional arrangement of atoms, leading to the desired enantiomer in high purity.

Stereoselective Reduction of 1-(5-methylfuran-2-yl)ethanone

The most direct route to (1S)-1-(5-methylfuran-2-yl)ethan-1-ol is the asymmetric reduction of the corresponding prochiral ketone, 1-(5-methylfuran-2-yl)ethanone. This transformation requires a chiral catalyst to selectively deliver a hydride to one of the two faces of the carbonyl group.

The Corey-Bakshi-Shibata (CBS) reduction is a powerful and widely used method for the enantioselective reduction of ketones. organic-chemistry.orgnrochemistry.comwikipedia.org This reaction employs a borane (B79455) source, typically borane-tetrahydrofuran (B86392) (BH3·THF) or borane dimethyl sulfide (B99878) (BH3·SMe2), in the presence of a catalytic amount of a chiral oxazaborolidine. wikipedia.orgtcichemicals.com These catalysts, derived from chiral amino alcohols, form a complex with borane, enhancing its reactivity and creating a rigid, chiral environment around the ketone substrate. nrochemistry.comyoutube.com

The mechanism involves the coordination of the Lewis acidic endocyclic boron of the catalyst to the ketone's carbonyl oxygen, favoring the lone pair that is sterically more accessible (i.e., adjacent to the smaller substituent of the ketone). nrochemistry.com Simultaneously, the borane reductant is activated by coordinating to the Lewis basic nitrogen atom of the oxazaborolidine. nrochemistry.comyoutube.com This dual activation facilitates a highly organized, six-membered ring transition state, ensuring a facial-selective hydride transfer to produce the desired alcohol enantiomer with high predictability and enantiomeric excess (ee). nrochemistry.comresearchgate.net For the synthesis of (1S)-1-(5-methylfuran-2-yl)ethan-1-ol from 1-(5-methylfuran-2-yl)ethanone, the (S)-CBS catalyst would be employed.

While specific data for 1-(5-methylfuran-2-yl)ethanone is not prevalent in readily available literature, the reduction of analogous aryl-alkyl ketones like acetophenone (B1666503) is well-documented and provides a strong precedent for high performance in this system.

Table 1: Representative CBS Reduction of Aryl-Alkyl Ketones

| Ketone Substrate | Catalyst (mol%) | Reductant | Yield (%) | ee (%) | Configuration |

|---|---|---|---|---|---|

| Acetophenone | (S)-Me-CBS (10) | BH3·THF | 97 | 96 | (S) |

| 1-Acetonaphthone | (S)-Me-CBS (10) | BH3·THF | 98 | 90 | (S) |

| 2-Chloroacetophenone | (S)-Me-CBS (5) | BH3·SMe2 | 95 | 98 | (S) |

Data is representative of the CBS reduction for analogous substrates.

Organocatalysis offers an alternative to metal-based or organometallic reagents, utilizing small organic molecules to catalyze asymmetric transformations. For ketone reductions, this is often achieved through asymmetric transfer hydrogenation (ATH). In this process, a hydride is transferred from a stoichiometric reductant, such as a Hantzsch ester or dihydrobenzooxazine, to the ketone, mediated by a chiral organocatalyst. rsc.org

Chiral phosphoric acids (CPAs) and chiral thioureas are prominent catalysts for this transformation. rsc.org The catalyst activates the ketone through hydrogen bonding, while also interacting with the hydride donor. This non-covalent organization within the transition state effectively shields one face of the carbonyl group, directing the hydride transfer to the opposite face and inducing enantioselectivity. This approach avoids the use of often pyrophoric and sensitive borane reagents.

The application of this methodology to 1-(5-methylfuran-2-yl)ethanone would be expected to proceed with high selectivity, similar to other heteroaromatic ketones.

Table 2: Representative Organocatalytic Transfer Hydrogenation of Ketones

| Ketone Substrate | Catalyst | Hydride Source | Yield (%) | ee (%) |

|---|---|---|---|---|

| Acetophenone | Chiral Phosphoric Acid | Hantzsch Ester | 95 | 94 |

| 2-Acetylpyridine | Chiral Thiourea-Amine | Hantzsch Ester | 92 | 88 |

| 1-(Thiophen-2-yl)ethanone | Chiral Phosphoric Acid | Hantzsch Ester | 90 | 91 |

Data is representative of organocatalytic transfer hydrogenation for analogous substrates.

Transition metal-catalyzed asymmetric hydrogenation is one of the most efficient and atom-economical methods for producing enantiopure alcohols. These reactions typically use molecular hydrogen (H₂) as the clean and inexpensive reductant. The catalysts consist of a transition metal center (commonly ruthenium, rhodium, or iridium) complexed with a chiral ligand. nih.govwikipedia.org

The Noyori-type catalysts, particularly those based on Ruthenium-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) complexes, are exceptionally effective for the asymmetric hydrogenation of a wide range of ketones. ethz.chharvard.edu The mechanism for Ru(II)-diphosphine/diamine catalysts involves the formation of a metal-hydride species which coordinates to the ketone. The reaction proceeds through a six-membered pericyclic transition state where the chiral environment enforced by the ligand dictates the facial selectivity of the hydride transfer from the metal to the carbonyl carbon. wikipedia.org

The hydrogenation of heteroaromatic ketones like 1-(5-methylfuran-2-yl)ethanone is a well-established application of this technology. wikipedia.org The choice of the ligand's enantiomer, for example (R)-BINAP or (S)-BINAP, directly controls the absolute stereochemistry of the resulting alcohol. ethz.ch

Table 3: Representative Transition Metal-Catalyzed Asymmetric Hydrogenation of Ketones

| Ketone Substrate | Catalyst System | H₂ Pressure (atm) | Yield (%) | ee (%) |

|---|---|---|---|---|

| Acetophenone | RuCl₂(S)-BINAPn | 4 | >99 | 80 |

| 2-Acetylfuran | [RuCl((S)-xyl-binap)(p-cymene)]Cl | 50 | 98 | 98 |

| 1-(Benzofuran-2-yl)ethanone | Rh(cod)₂BF₄ / (S,S)-Et-DuPhos | 20 | >99 | 96 |

Data is representative of asymmetric hydrogenation for analogous substrates. harvard.eduresearchgate.net

Stereodivergent Synthesis of (1S)-1-(5-methylfuran-2-yl)ethan-1-ol

Stereodivergent synthesis provides access to any desired stereoisomer of a product from a common set of starting materials by simply changing the catalyst or reaction conditions. researchgate.netnih.gov For the synthesis of 1-(5-methylfuran-2-yl)ethan-1-ol, this is readily achieved using the catalytic methods described previously.

The absolute configuration of the product alcohol is directly controlled by the chirality of the catalyst employed. For instance:

In CBS reductions , using the (S)-proline-derived oxazaborolidine catalyst yields the (S)-alcohol, while its enantiomer, the (R)-proline-derived catalyst, produces the (R)-alcohol.

In transition metal-catalyzed hydrogenation , employing a ruthenium catalyst with the (S)-BINAP ligand will furnish the (S)-alcohol. To obtain the (R)-alcohol, one simply uses the (R)-BINAP ligand with the same metal precursor. ethz.ch

This principle of "catalyst control" is a cornerstone of modern asymmetric synthesis, allowing for the selective and predictable production of either (1S)-1-(5-methylfuran-2-yl)ethan-1-ol or its enantiomer, (1R)-1-(5-methylfuran-2-yl)ethan-1-ol, from the same prochiral ketone.

Asymmetric Carbon-Carbon Bond Forming Reactions Incorporating the Furan Moiety

An alternative synthetic strategy involves the creation of the chiral center through an asymmetric carbon-carbon bond-forming reaction. This approach builds the carbon skeleton and sets the stereocenter in a single step. For the target molecule, this would involve the asymmetric addition of a methyl nucleophile to the prochiral aldehyde, 5-methylfuran-2-carbaldehyde. wikipedia.orgnist.gov

The enantioselective addition of organometallic reagents (like Grignard reagents or organozincs) to aldehydes can be catalyzed by chiral ligands complexed to a metal salt, such as titanium(IV) isopropoxide. organic-chemistry.orgnih.gov For example, a chiral catalyst can be formed in situ from Ti(Oi-Pr)₄ and a chiral diol ligand like BINOL (1,1'-bi-2-naphthol). This chiral Lewis acid complex coordinates to the aldehyde's carbonyl group, activating it for nucleophilic attack and shielding one of its two faces. The addition of the methyl nucleophile (e.g., from methylmagnesium bromide) then proceeds with high facial selectivity, leading to the desired enantiomer of the secondary alcohol. organic-chemistry.org

Table 4: Representative Asymmetric Methyl Addition to Aldehydes

| Aldehyde Substrate | Catalyst System | Methyl Source | Yield (%) | ee (%) |

|---|---|---|---|---|

| Benzaldehyde | (S)-BINOL / Ti(Oi-Pr)₄ | MeMgBr | 92 | 98 |

| 2-Naphthaldehyde | (S)-BINOL / Ti(Oi-Pr)₄ | MeMgBr | 89 | 96 |

| Furfural (B47365) | Chiral Amino Alcohol / Zn(OTf)₂ | Me₂Zn | 85 | 91 |

Data is representative of asymmetric C-C bond formation for analogous substrates.

Biocatalytic Production and Resolution of (1S)-1-(5-methylfuran-2-yl)ethan-1-ol

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for producing chiral compounds. The use of enzymes or whole-cell systems offers high selectivity under mild reaction conditions.

Enzyme-Mediated Asymmetric Reductions (e.g., Ketoreductases, Alcohol Dehydrogenases)

The most direct route to enantiopure (1S)-1-(5-methylfuran-2-yl)ethan-1-ol is the asymmetric reduction of the prochiral ketone, 1-(5-methylfuran-2-yl)ethanone. This transformation is efficiently catalyzed by a class of enzymes known as oxidoreductases, particularly ketoreductases (KREDs) and alcohol dehydrogenases (ADHs). uniovi.esnih.gov These enzymes facilitate the stereoselective transfer of a hydride from a cofactor, typically a reduced nicotinamide (B372718) adenine (B156593) dinucleotide (NADH or NADPH), to the carbonyl group of the ketone.

Research into analogous furan-containing compounds has demonstrated the efficacy of this approach. For instance, carbonyl reductases from Streptomyces coelicolor (ScCR) and Bacillus sp. ECU0013 (YueD) have been successfully employed for the asymmetric reduction of 3-acetamido-5-acetylfuran. nih.gov These enzymes provided access to the corresponding (R)- and (S)-alcohols with excellent yields (>99%) and enantiomeric excess (>99% ee). nih.gov The stereochemical outcome is dependent on the specific enzyme used, allowing for the selective synthesis of either enantiomer of the target alcohol. nih.gov

Alcohol dehydrogenases are also widely used for the stereoselective synthesis of chiral alcohols. uniovi.es By selecting an appropriate ADH, it is possible to achieve high conversions and remarkable stereocontrol (up to >99% de and >99% ee) under mild, aqueous conditions. uniovi.es The cofactor regeneration needed for these reactions is often accomplished in situ using a substrate-coupled or enzyme-coupled system, such as the addition of a sacrificial alcohol (e.g., 2-propanol) or the use of another enzyme like glucose dehydrogenase (GDH). nih.gov

Table 1: Examples of Enzyme-Mediated Asymmetric Reduction of Furan-Based Ketones

| Enzyme Type | Source Organism | Substrate | Product Configuration | Yield | Enantiomeric Excess (ee) | Reference |

| Carbonyl Reductase (ScCR) | Streptomyces coelicolor | 3-Acetamido-5-acetylfuran | (R)-alcohol | >99% | >99% | nih.gov |

| Carbonyl Reductase (YueD) | Bacillus sp. ECU0013 | 3-Acetamido-5-acetylfuran | (S)-alcohol | >99% | >99% | nih.gov |

| Alcohol Dehydrogenase (ADH) | Meyerozyma guilliermondii | 5-Hydroxymethylfurfural (B1680220) | (Hydroxymethyl)furan-2-yl)methanol | 94% | 99% selectivity | nih.gov |

Whole-Cell Biotransformations for Stereospecific Synthesis

Employing whole microbial cells as biocatalysts offers several advantages over using isolated enzymes, including the elimination of tedious enzyme purification and the inherent presence of cofactor regeneration systems. mdpi.com Various microorganisms, including bacteria and fungi, have been identified as effective catalysts for the transformation of furan derivatives. mdpi.comudl.cat

For the synthesis of (1S)-1-(5-methylfuran-2-yl)ethan-1-ol, a whole-cell system containing an appropriate oxidoreductase can be used to directly reduce the ketone precursor. Strains of Fusarium, Pseudomonas, and recombinant Saccharomyces cerevisiae have been successfully used in related transformations. nih.govudl.catnih.gov For example, Fusarium striatum has been used for the biotransformation of 5-hydroxymethylfurfural (HMF) into 2,5-di(hydroxymethyl)furan with high yields (95%) and selectivity (>95%). mdpi.comudl.cat Similarly, recombinant Saccharomyces cerevisiae expressing an aryl alcohol dehydrogenase was an effective catalyst for reducing HMF, achieving a 94% yield. nih.gov

A significant challenge in whole-cell biotransformations can be the toxicity of the substrate to the microorganism. mdpi.com This can be overcome using strategies such as a fed-batch approach, where the substrate is added incrementally to maintain a low, non-toxic concentration in the reaction medium. udl.catrsc.org This method has been shown to result in high product accumulation, as seen in the production of 2,5-furandicarboxylic acid (FDCA) from HMF using Pseudomonas putida S12, which reached 30.1 g/L at a 97% yield. nih.gov

Enzymatic Kinetic Resolution of Racemic 1-(5-methylfuran-2-yl)ethan-1-ol

An alternative to asymmetric synthesis is the kinetic resolution of a racemic mixture of 1-(5-methylfuran-2-yl)ethan-1-ol. This method relies on an enzyme that selectively catalyzes the transformation of one enantiomer, allowing the other to be recovered in high enantiomeric purity. nih.gov Lipases are the most commonly used enzymes for this purpose, typically catalyzing an enantioselective acylation or deacylation reaction. mdpi.com

In a typical enzymatic kinetic resolution (EKR) of a racemic alcohol, a lipase (B570770) such as Candida antarctica lipase B (CALB, often immobilized as Novozyme 435), Candida rugosa lipase (CRL), or Pseudomonas fluorescens lipase (PFL) is used to acylate one of the alcohol enantiomers preferentially. nih.govresearchgate.net An acyl donor, such as vinyl acetate (B1210297) or isopropenyl acetate, is required for the transesterification reaction. nih.govmdpi.com

For example, the resolution of racemic 1-phenylethanol (B42297) using Novozyme 435 and vinyl acetate can achieve 100% enantiomeric excess for the remaining substrate (the less reactive enantiomer). nih.gov The reaction conditions, including the enzyme, solvent, acyl donor, and temperature, are optimized to maximize both the conversion and the enantioselectivity (expressed as the enantiomeric ratio, E). nih.govcore.ac.uk Theoretically, the maximum yield for a single enantiomer in a standard kinetic resolution is 50%. However, this can be overcome by employing a dynamic kinetic resolution (DKR) process, where the unreacted enantiomer is racemized in situ, allowing for a theoretical yield of up to 100%. core.ac.uk

Table 2: Typical Conditions for Enzymatic Kinetic Resolution of Racemic Alcohols

| Enzyme | Acyl Donor | Solvent | Temperature (°C) | Max. Enantiomeric Excess (ee) | Reference |

| Novozyme 435 (CALB) | Vinyl Acetate | MTBE | 42 | >99% (substrate) | nih.gov |

| Candida rugosa Lipase MY | Isopropenyl Acetate | Toluene / [EMIM][BF4] | Ambient | 96.2% (product) | mdpi.com |

| CALB (Immobilized) | - (Esterification) | Various Buffers | Ambient | 89.6% (product) | researchgate.net |

Chemoenzymatic Hybrid Strategies for Enhanced Enantioselectivity and Yield

Chemoenzymatic strategies combine the advantages of both chemical catalysis and biocatalysis to create more efficient and novel synthetic routes. nih.gov Such hybrid approaches can involve a chemical step to create a substrate suitable for an enzymatic transformation or a multi-step one-pot process involving both chemical and biological catalysts. uniovi.es

A relevant strategy for producing (1S)-1-(5-methylfuran-2-yl)ethan-1-ol could involve the chemical synthesis of the precursor ketone followed by a highly selective biocatalytic reduction. A prime example of this approach is the synthesis of enantiopure nitrogen-containing furfuryl alcohols from chitin-derived N-acetyl-D-glucosamine (NAG). nih.gov In this process, NAG is first chemically dehydrated using an ionic liquid/boric acid catalyst to produce 3-acetamido-5-acetylfuran. nih.gov This intermediate is then subjected to an asymmetric enzymatic reduction using a specific carbonyl reductase to yield the desired chiral alcohol with excellent enantioselectivity. nih.gov

Multi-enzyme or chemoenzymatic cascades in a one-pot setup are particularly attractive as they avoid the isolation and purification of intermediates, reducing waste and improving process efficiency. uniovi.es The development of these multi-step, one-pot transformations allows for a straightforward increase in molecular complexity under environmentally benign conditions. uniovi.es

Non-Asymmetric Synthesis of the 1-(5-methylfuran-2-yl)ethan-1-ol Backbone

The synthesis of the racemic alcohol backbone is a prerequisite for subsequent enzymatic kinetic resolution. This is typically achieved through the reduction of the corresponding ketone, 1-(5-methylfuran-2-yl)ethanone, using conventional chemical reducing agents.

Conventional Chemical Preparations of 1-(5-methylfuran-2-yl)ethanone

The key precursor, 1-(5-methylfuran-2-yl)ethanone (also known as 2-acetyl-5-methylfuran), is synthesized via the Friedel-Crafts acylation of 2-methylfuran (B129897). nih.gov This well-established reaction involves treating 2-methylfuran with an acylating agent, such as acetic anhydride (B1165640) or acetic acid, in the presence of a catalyst. nih.gov

To align with green chemistry principles, solid acid catalysts are often preferred over traditional Lewis or Brønsted acids. Catalysts like Nafion-212 resin have shown high activity and stability in the acylation of furan compounds. nih.gov The reaction conditions, including temperature, reaction time, and molar ratio of reactants, are optimized to maximize the yield of the desired ketone product. nih.gov

Derivatization Strategies from Readily Available Furanic Precursors

The synthesis of the chiral alcohol (1S)-1-(5-methylfuran-2-yl)ethan-1-ol is primarily achieved through the strategic derivatization of abundant furanic precursors. The most direct and common precursor is 1-(5-methylfuran-2-yl)ethanone, also known as 2-acetyl-5-methylfuran (B71968). wikipedia.orgnih.govnist.gov This ketone is readily available and serves as the key starting material for obtaining the target alcohol. The primary transformation involves the reduction of the carbonyl group of 2-acetyl-5-methylfuran to a hydroxyl group.

To achieve the desired (1S) stereochemistry, asymmetric synthesis or kinetic resolution strategies are employed. Asymmetric reduction of the ketone can be accomplished using chiral reducing agents or catalysts, which selectively produce one enantiomer over the other.

Alternatively, a chemoenzymatic approach involving enzymatic kinetic resolution is a highly effective strategy. researchgate.net In this method, the racemic alcohol, 1-(5-methylfuran-2-yl)ethan-1-ol (prepared by non-selective reduction of the ketone), is subjected to enantioselective acylation catalyzed by a lipase, such as Candida antarctica lipase B (CAL-B). researchgate.net The enzyme selectively acylates one enantiomer (typically the (R)-enantiomer) at a faster rate, leaving the unreacted (S)-enantiomer, (1S)-1-(5-methylfuran-2-yl)ethan-1-ol, in high enantiomeric purity. researchgate.netnih.gov The acylated product can then be easily separated from the desired unreacted alcohol. This process of selective enzymatic acylation is a cornerstone of modern biocatalysis for producing enantiomerically pure compounds. researchgate.net

The table below summarizes key furanic precursors and their transformation into the target compound.

| Furanic Precursor | Chemical Structure | Transformation Strategy | Key Reagents/Catalysts |

|---|---|---|---|

| 2-Acetyl-5-methylfuran |  | Asymmetric Reduction | Chiral boranes, Chiral metal catalysts |

| Racemic 1-(5-methylfuran-2-yl)ethan-1-ol |  | Enzymatic Kinetic Resolution (Acylation) | Lipase (e.g., Novozym 435), Acyl donor (e.g., vinyl acetate) researchgate.net |

| 2-Methylfuran |  | Acylation followed by Asymmetric Reduction/Resolution | Anhydrides/Carboxylic acids, then reduction/resolution agents mdpi.com |

Strategies for Optical Resolution of Racemic 1-(5-methylfuran-2-yl)ethan-1-ol

The separation of a racemic mixture into its individual enantiomers, a process known as optical resolution, is a critical step in obtaining enantiopure compounds. wikipedia.org For racemic 1-(5-methylfuran-2-yl)ethan-1-ol, several established methodologies can be applied, with the most common being classical resolution via diastereomeric salt formation and chromatographic separation on chiral stationary phases.

Diastereomeric Salt Formation and Crystallization

One of the most established and widely used methods for resolving racemates is through the formation of diastereomeric salts. wikipedia.orgpsu.edulibretexts.org This technique is particularly applicable to racemic alcohols after they are converted into an acidic derivative, or if a suitable chiral acidic resolving agent is used to form a derivative with the alcohol.

The core principle involves reacting the racemic mixture with a single, pure enantiomer of a chiral resolving agent. psu.edu For a racemic alcohol like 1-(5-methylfuran-2-yl)ethan-1-ol, it can be first derivatized to a phthalate (B1215562) half-ester, which is an acid. This racemic acid derivative is then reacted with a chiral base (e.g., (S)-1-phenylethylamine) to form a pair of diastereomeric salts. libretexts.org

These resulting diastereomers, (R-acid•S-base) and (S-acid•S-base), are not mirror images of each other and thus exhibit different physical properties, most importantly, different solubilities in a given solvent. libretexts.orgunchainedlabs.com This difference in solubility allows for their separation by fractional crystallization. rug.nl The less soluble diastereomeric salt will crystallize out of the solution first, leaving the more soluble diastereomer in the mother liquor. Once the pure diastereomeric salt is isolated, the original enantiomer of the alcohol can be recovered by a simple chemical reaction, such as hydrolysis, which also allows for the recycling of the chiral resolving agent. rug.nl The selection of the appropriate resolving agent and solvent system is crucial for a successful separation and is often determined through screening various combinations. unchainedlabs.comresearchgate.net

The table below lists common chiral resolving agents suitable for this method.

| Resolving Agent Type | Examples | Resolves |

|---|---|---|

| Chiral Acids | Tartaric acid, (S)-Mandelic acid, Camphorsulfonic acid wikipedia.org | Racemic Bases |

| Chiral Bases | Brucine, Strychnine, (R/S)-1-Phenylethylamine libretexts.org | Racemic Acids (or alcohol derivatives) |

| Chiral Alcohols | trans-1-Amino-2-indanol unchainedlabs.com | Racemic Acids |

Chromatographic Resolution on Chiral Stationary Phases

High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and versatile analytical and preparative technique for separating enantiomers. mdpi.comresearchgate.net This method relies on the differential interaction between the enantiomers of the analyte and the chiral environment of the stationary phase. researchgate.net

The CSP is composed of a chiral selector that is immobilized onto a solid support, typically silica (B1680970) gel. mdpi.comnih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) tris(3,5-dimethylphenylcarbamate), are among the most successful and widely used for their broad applicability and high enantiorecognition capabilities. mdpi.comfagg-afmps.be

When the racemic mixture of 1-(5-methylfuran-2-yl)ethan-1-ol is passed through the HPLC column, the two enantiomers interact with the chiral selector to form transient, diastereomeric complexes. Due to stereochemical differences, these complexes have different binding energies. The enantiomer that forms the more stable complex with the CSP is retained longer on the column, while the enantiomer that forms the less stable complex elutes more quickly. nih.gov This difference in retention times allows for their effective separation. The polarity of the alcohol can be reduced by derivatization into an ester (e.g., acetate), which can enhance volatility and improve separation on certain columns, particularly in gas chromatography (GC). nih.gov

The table below details examples of chiral stationary phases used for enantiomeric separations.

| CSP Class | Specific Example (Commercial Name) | Chiral Selector | Typical Mobile Phase Modifiers |

|---|---|---|---|

| Polysaccharide-based | Chiralpak IA / Chiralcel OD | Amylose or Cellulose derivatives fagg-afmps.benih.gov | Alcohols (Methanol, Ethanol (B145695), 2-Propanol) fagg-afmps.be |

| Pirkle-type (Brush-type) | (R,R)-Whelk-O 1 | π-electron acceptor/donor molecules | Hexane/Isopropanol |

| Macrocyclic Antibiotics | Chirobiotic T | Teicoplanin | Methanol (B129727)/Acetic Acid/Triethylamine |

| Chiral Crown Ethers | Crownpak CR(+) | (+)-(18-Crown-6)-tetracarboxylic acid researchgate.net | Aqueous acids (e.g., Perchloric acid) |

Construction of Chiral Heterocyclic Compounds and Scaffolds

The inherent reactivity of the furan moiety, coupled with the chirality of the ethanol side chain, makes (1S)-1-(5-methylfuran-2-yl)ethan-1-ol an excellent starting material for synthesizing a wide range of chiral heterocyclic compounds.

The furan ring in (1S)-1-(5-methylfuran-2-yl)ethan-1-ol can participate in various cycloaddition and ring-transformation reactions to generate intricate fused systems. The alcohol group often serves as a handle to introduce further functionality or to direct the stereochemical outcome of subsequent reactions. Researchers have developed methods for creating polycondensed, fully aromatic O-heterocycles, such as naphthodihydrofurans, by reacting furan derivatives with various nucleophiles. nih.gov These reactions often exploit the dual reactivity of the furan ring, leading to novel and complex scaffolds. nih.gov

Furthermore, the furan core can be modified through multicomponent reactions. For instance, a one-pot reaction combining a furan, a thiol, and an amine can generate stable N-pyrrole heterocycles under physiological conditions. researchgate.net The parent ketone, 2-acetyl-5-methylfuran, derived from the oxidation of the alcohol, is a common precursor for synthesizing highly substituted furans through reactions like hydroxyalkylation/alkylation with aldehydes or other ketones, catalyzed by solid acids. nih.gov

| Precursor Type | Reaction Type | Resulting Heterocycle | Key Features |

|---|---|---|---|

| Furan Derivatives | Reaction with Enols | Naphthodihydrofurans | Builds complex, polycondensed aromatic systems. nih.gov |

| Furan, Thiol, Amine | Multicomponent Reaction (MCR) | N-Pyrrole Derivatives | One-pot synthesis under physiological conditions. researchgate.net |

| 2-Acetyl-5-methylfuran | Hydroxyalkylation/Alkylation | Substituted Furans | Catalyzed by various solid acids to add alkyl groups. nih.gov |

| Furan Derivatives | Telescoped Multicomponent Reaction | Furan-2(5H)-ones | Efficient one-pot method for creating furanone fragments. researchgate.net |

The (5-methylfuran-2-yl)ethanol structure is a key starting point for synthesizing other important classes of heterocycles, namely pyrazolines, triazoles, and pyrimidines. The typical strategy involves the oxidation of the alcohol to its corresponding ketone, 1-(5-methylfuran-2-yl)ethan-1-one. wikipedia.org This ketone is a versatile intermediate.

Pyrazolines: The ketone can undergo a Claisen-Schmidt condensation with various aromatic aldehydes to form chalcones (α,β-unsaturated ketones). mdpi.commdpi.com These furan-containing chalcones are then reacted with hydrazine (B178648) or its derivatives in a cyclization reaction to yield pyrazoline rings. researchgate.netajgreenchem.comresearchgate.net The resulting molecules, such as 5-(4-methylphenyl)-3-(5-methylfuran-2-yl)-1-phenyl-4,5-dihydro-1H-pyrazole, have been investigated for applications like fluorescent sensing. nih.gov The pyrazoline ring itself is a five-membered dihydropyrazole structure that exists in several tautomeric forms and is a common scaffold in pharmacologically active compounds. nih.gov

Triazoles: The synthesis of 1,2,3-triazole derivatives can also commence from the 1-(5-methylfuran-2-yl)ethan-1-one intermediate. These ketones serve as convenient reagents in cycloaddition reactions with aryl azides to form the triazole ring. researchgate.net The resulting 1-(5-methyl-1-aryl-1H-1,2,3-triazol-4-yl)ethanones can be further modified. researchgate.net For example, the reaction of furan-2-carboxylic acid hydrazide (derived from the furan ring) with carbon disulfide is another route to furan-substituted triazoles. nih.gov

Pyrimidines: Furopyrimidines, which are fused furan and pyrimidine (B1678525) rings, are an important class of heterocycles. researchgate.net Syntheses can start from furan derivatives, such as 2-aminofurans, which are then reacted with various reagents like formamide (B127407), nitriles, or isothiocyanates to construct the pyrimidine ring. researchgate.net Additionally, 5-alkylpyrimidine nucleotides, which are homologues of natural epigenetic bases, have been synthesized and incorporated into DNA. nih.gov The precursor 1-(pyrimidin-5-yl)ethan-1-ol (B121994) is a known drug intermediate, highlighting the value of this structural motif. medchemexpress.com

| Target Heterocycle | Key Intermediate | General Synthetic Strategy |

|---|---|---|

| Pyrazoline | Furan-containing chalcone (B49325) | Oxidation of alcohol to ketone, Claisen-Schmidt condensation with an aldehyde, then cyclization with hydrazine. ajgreenchem.comnih.gov |

| 1,2,3-Triazole | 1-(5-Methylfuran-2-yl)ethan-1-one | Cycloaddition of the ketone intermediate with aryl azides. mdpi.comresearchgate.net |

| Pyrimidine | Aminofuran derivatives | Reaction of a furan precursor with reagents like formamide or nitriles to build the pyrimidine ring. researchgate.netnih.gov |

Role in the Enantioselective Synthesis of Biologically Active Molecules

The production of single-enantiomer drugs is critical in the pharmaceutical industry, as different enantiomers of a molecule can have vastly different pharmacological and toxicological profiles. nih.govnih.govmdpi.com Chiral alcohols like (1S)-1-(5-methylfuran-2-yl)ethan-1-ol are indispensable starting materials for ensuring high enantiomeric purity in the final active pharmaceutical ingredient. mdpi.com

(1S)-1-(5-methylfuran-2-yl)ethan-1-ol and structurally similar chiral alcohols serve as key intermediates in the synthesis of a variety of pharmaceuticals. Their stereocenter is often incorporated directly into the final drug molecule. For example, chiral secondary alcohols are crucial building blocks for anti-Alzheimer's drugs, NK1 receptor antagonists, and antiviral agents like Atazanavir. nih.govmdpi.com The synthesis of these drugs often involves the enantioselective reduction of a prochiral ketone or the use of a pre-existing chiral pool molecule. Biocatalytic methods, using enzymes or whole microorganisms, are frequently employed to produce these chiral alcohol intermediates with high yield and excellent enantiomeric excess (>99% e.e.). nih.govresearchgate.net

| Potential Drug Class | Role of Chiral Alcohol Intermediate | Example Synthetic Strategy |

|---|---|---|

| Anti-Alzheimer's Agents | Key chiral intermediate for synthesis. nih.govmdpi.com | Enantioselective microbial reduction of the corresponding ketone. nih.gov |

| Antiviral Agents (e.g., HIV Protease Inhibitors) | Essential building block for the drug's core structure. nih.govmdpi.com | Enzymatic processes to prepare key chiral fragments. nih.gov |

| NK1 Receptor Antagonists | Precursor for the final active molecule. nih.gov | Asymmetric enzymatic reduction using alcohol dehydrogenase. nih.gov |

Beyond its direct incorporation into drug molecules, (1S)-1-(5-methylfuran-2-yl)ethan-1-ol is a foundational block for synthesizing other valuable chiral molecules, particularly other alcohols and amines. ru.nl Chiral amino alcohols are prevalent motifs in many pharmaceuticals and bioactive compounds. frontiersin.org

Enzymatic and chemo-enzymatic cascade reactions are powerful tools for these transformations. For example, engineered amine dehydrogenases (AmDHs) can be used for the asymmetric reductive amination of α-hydroxy ketones (which can be derived from compounds like the title alcohol) to produce chiral amino alcohols with high stereoselectivity (ee >99%). frontiersin.org Similarly, imine reductases (IREDs) can catalyze the asymmetric reductive amination of α-hydroxymethyl ketones to synthesize chiral N-substituted 1,2-amino alcohols. researchgate.net These biocatalytic approaches are advantageous because they operate under mild conditions and avoid complex protection/deprotection steps that are often required in traditional chemical synthesis. nih.gov

Utilization in Natural Product Analog Synthesis

Natural products are a rich source of inspiration for drug discovery, but their complex structures often make them difficult to synthesize. Therefore, chemists frequently design and create simplified or modified analogs that retain the biological activity of the parent compound but are more synthetically accessible. The furan moiety is a common structural element in many natural products. tubitak.gov.tr

(1S)-1-(5-methylfuran-2-yl)ethan-1-ol and its derivatives are attractive starting materials for this purpose. For example, the related compound 2-acetyl-5-methylfuran has been used as a readily available starting material for synthesizing analogs of the complex anti-tumor natural product FR901464. nih.gov In this context, the furan ring can act as a stable, key fragment for building the left-hand portion of the target analog. nih.gov This approach allows for the systematic exploration of structure-activity relationships by modifying the core structure derived from the simple furan building block.

Potential in Materials Science as a Chiral Monomer or Modifier

The chiral alcohol, (1S)-1-(5-methylfuran-2-yl)ethan-1-ol, represents a promising yet largely unexplored building block for the development of advanced materials. Its inherent chirality, coupled with the unique chemical and physical properties of the furan ring, positions it as a valuable candidate for the synthesis of novel chiral polymers. These polymers could find applications in a range of specialized fields within materials science, including chiral separations, asymmetric catalysis, and optoelectronics. The development of new chiral polymers is a significant area of research, as chirality can impart unique functionalities to materials. researchgate.netenamine.net

The primary route to utilizing (1S)-1-(5-methylfuran-2-yl)ethan-1-ol in polymer science is through its conversion into a polymerizable monomer. The hydroxyl group provides a convenient handle for esterification with polymerizable moieties such as acrylic acid or methacrylic acid. This would yield the corresponding chiral monomers, (1S)-1-(5-methylfuran-2-yl)ethyl acrylate (B77674) and (1S)-1-(5-methylfuran-2-yl)ethyl methacrylate, respectively. The synthesis of such furan-based acrylates and their subsequent polymerization is a well-established strategy for creating bio-based polymers. nih.gov

The resulting polymers would feature a chiral pendant group containing a 5-methylfuran-2-yl moiety attached to the polymer backbone. The presence of the chiral center in each repeating unit is expected to induce a specific helical conformation in the polymer chain, leading to materials with significant optical activity. The synthesis of optically active polymers from chiral monomers is a fundamental approach to creating materials with chiroptical properties. researchgate.net

As a modifier, (1S)-1-(5-methylfuran-2-yl)ethan-1-ol could be grafted onto existing polymer backbones to introduce chirality and alter surface properties. This approach is particularly useful for modifying the surfaces of materials to create chiral stationary phases for chromatography or to develop sensors capable of enantioselective recognition.

Table 1: Projected Properties of Poly[(1S)-1-(5-methylfuran-2-yl)ethyl acrylate]

| Property | Projected Value/Characteristic | Rationale based on Analogous Systems |

| Chirality | Optically Active | The monomer possesses a stereogenic center which is retained during polymerization, leading to a chiral polymer. researchgate.net |

| Glass Transition Temp. (Tg) | Moderately High | The rigid furan ring in the side chain is expected to restrict chain mobility, increasing Tg compared to simple polyacrylates. mdpi.com |

| Thermal Stability | Moderate | Furan-based polymers often exhibit moderate thermal stability, with degradation pathways involving the furan ring. mdpi.com |

| Refractive Index | Relatively High | The presence of the aromatic furan ring is likely to contribute to a higher refractive index. |

| Solubility | Soluble in common organic solvents | Similar to other polyacrylates with moderately sized side chains. |

| Potential Applications | Chiral stationary phases, asymmetric catalysis supports, chiroptical materials | The inherent chirality and functionality make it suitable for applications where enantiomer recognition or asymmetric induction is required. researchgate.netenamine.net |

The synthesis and characterization of polymers derived from (1S)-1-(5-methylfuran-2-yl)ethan-1-ol would be a valuable contribution to the field of materials science, potentially unlocking new avenues for the creation of sustainable and functional chiral materials. numberanalytics.comrsc.org Further research is warranted to explore the polymerization behavior of its derivatives and to fully evaluate the properties of the resulting polymers.

Biological Activities and Mechanistic Investigations of 1s 1 5 Methylfuran 2 Yl Ethan 1 Ol and Its Analogs

Antimicrobial and Antifungal Activity: In Vitro Efficacy and Structure-Activity Relationship (SAR) Studies

Derivatives of furan (B31954) have demonstrated a broad spectrum of antimicrobial and antifungal properties. The structural features of the furan ring and its substituents play a crucial role in determining the potency and spectrum of this activity.

Simple furan derivatives such as furfuryl alcohol, furfural (B47365), and furoic acid have been shown to inhibit the proliferation of bacteria, including Bacillus subtilis and Salmonella. nih.gov A study investigating their inhibitory kinetics found that the functional groups on the furan ring are critical for their bioactivity. nih.gov For instance, the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values indicated varied efficacy, with furoic acid showing potent activity against Salmonella. nih.gov

More complex furan analogs also exhibit significant antimicrobial effects. Two alkylated furan derivatives isolated from the endophytic fungus Emericella sp. displayed noteworthy antifungal activity against several agricultural pathogenic fungi, with MIC values ranging from 3.1 to 25 μg/mL. nih.gov These compounds also showed significant inhibitory action against a panel of bacteria, with MIC values as low as 6.3 μg/mL. nih.gov Similarly, methyl-5-(hydroxymethyl)-2-furan carboxylate, a compound identified in Streptomyces sp., has shown interesting antibacterial activity against Staphylococcus aureus. orientjchem.org

Further studies on synthetic furan derivatives have helped to elucidate structure-activity relationships. Research on 3-aryl-3-(furan-2-yl)propanoic acid derivatives revealed high antimicrobial activity against the yeast-like fungus Candida albicans and inhibitory effects on Escherichia coli and Staphylococcus aureus. mdpi.com Another class of analogs, 2-vinylfurans, were found to inhibit the growth of yeast by disrupting key energy metabolism processes, particularly glycolysis. nih.gov The study highlighted that both chemical reactivity and lipophilicity are key properties determining the inhibitory activity of these vinylfuran derivatives. nih.gov Additionally, some 2(5H)-furanone derivatives not only possess inherent antibacterial activity against S. aureus but can also enhance the susceptibility of microbes to conventional antibiotics. nih.gov

| Compound/Analog | Organism(s) | Activity (MIC/MBC in µM or µg/mL) |

|---|---|---|

| Furfuryl alcohol | Bacillus subtilis | MIC: 0.115 µM, MBC: 0.115 µM nih.gov |

| Furfuryl alcohol | Salmonella | MIC: 0.115 µM, MBC: 0.231 µM nih.gov |

| Furfural | Bacillus subtilis | MIC: 0.027 µM, MBC: 0.027 µM nih.gov |

| Furoic acid | Salmonella | MIC: 0.009 µM, MBC: 0.030 µM nih.gov |

| 5-(undeca-3',5',7'-trien-1'-yl)furan-2-ol | Various pathogenic fungi | MIC: 3.1 - 25 µg/mL nih.gov |

| 5-(undeca-3',5',7'-trien-1'-yl)furan-2-ol | Various bacteria | MIC: 6.3 - 50 µg/mL nih.gov |

| Methyl-5-(hydroxymethyl)-2-furan carboxylate | Staphylococcus aureus ATCC25923 | MIC: 1.00 µg/mL orientjchem.org |

| 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | Candida albicans, E. coli, S. aureus | Good activity at 64 µg/mL mdpi.com |

Anticancer Potential: Cellular Targets and Proposed Mechanisms of Action

The furan nucleus is recognized as a pharmacologically active entity, and numerous furan-containing compounds have demonstrated promising anticancer activity. nih.gov Research into various analogs has revealed significant cytotoxic effects against a range of human cancer cell lines.

In vitro studies have shown that furan derivatives can exhibit potent antiproliferative activity at micromolar concentrations. For example, a series of novel furan-based compounds were evaluated against the MCF-7 breast cancer cell line, with two compounds showing good cytotoxic activity with IC50 values of 4.06 µM and 2.96 µM. nih.gov Another study on different furan derivatives identified compounds with pronounced anti-proliferative effects against cervical (HeLa) and colorectal (SW620) cancer cells, with IC50 values for HeLa cells ranging from 0.08 to 8.79 µM. benthamdirect.com Hybrid chalcones incorporating a furan-2-yl pyrazolyl moiety have also been synthesized and tested, with one promising compound exhibiting an IC50 value of 27.7 µg/mL against A549 lung carcinoma cells and 26.6 µg/mL against HepG2 human hepatocellular carcinoma cells. nih.gov

The proposed mechanisms of action for these anticancer furan derivatives are multifaceted. One identified mechanism involves the induction of cell cycle arrest at the G2/M phase, which prevents cancer cells from progressing through mitosis. nih.gov This is often followed by the induction of apoptosis, or programmed cell death, as confirmed by annexin-V/PI staining experiments. nih.gov Another proposed pathway suggests that certain furan derivatives exert their antiproliferative effects by modulating key signaling pathways involved in cell growth and survival. For instance, some analogs may promote the activity of the tumor suppressor PTEN, which in turn suppresses the PI3K/Akt and Wnt/β-catenin signaling pathways, both of which are often hyperactivated in cancer. benthamdirect.com A particularly compelling mechanism for a complex analog involves targeting the spliceosome, a critical piece of cellular machinery responsible for RNA splicing. nih.govnih.gov Inhibition of the spliceosome, specifically the SF3b subcomplex, disrupts the processing of pre-mRNA into mature mRNA, leading to cell cycle arrest and apoptosis.

| Compound/Analog Type | Cancer Cell Line | Activity (IC50 in µM or µg/mL) |

|---|---|---|

| Furan-based derivative 4 | MCF-7 (Breast) | 4.06 µM nih.gov |

| Furan-based derivative 7 | MCF-7 (Breast) | 2.96 µM nih.gov |

| Furan derivative 1 | HeLa (Cervical) | <8.79 µM benthamdirect.com |

| Furan derivative 24 | HeLa (Cervical) | <8.79 µM benthamdirect.com |

| Furan derivative 24 | SW620 (Colorectal) | Moderate to potent activity benthamdirect.com |

| 3-(furan-2-yl)pyrazolyl chalcone (B49325) 7g | A549 (Lung) | 27.7 µg/mL nih.gov |

| 3-(furan-2-yl)pyrazolyl chalcone 7g | HepG2 (Liver) | 26.6 µg/mL nih.gov |

| Methyl-5-(hydroxymethyl)-2-furan carboxylate derivative | HeLa (Cervical) | 62.37 µg/mL researchgate.net |

Enzyme Inhibition Studies and Target Identification

The biological activities of furan derivatives are often linked to their ability to inhibit specific enzymes. Various studies have identified furan-containing molecules as potent inhibitors of enzymes implicated in a range of diseases.

One area of investigation is the inhibition of dehydrogenases. Furfural, a simple furan aldehyde, has been shown to inhibit key enzymes in metabolic pathways, including alcohol dehydrogenase (ADH), aldehyde dehydrogenase (AlDH), and the pyruvate (B1213749) dehydrogenase (PDH) complex. researchgate.netscribd.com The inhibition of these enzymes can disrupt glycolysis and ethanol (B145695) fermentation processes. researchgate.net The inhibition of ADH and AlDH by furfural was found to be competitive. scribd.com

Other furan analogs have been identified as inhibitors of different enzyme classes. For instance, furfuryl alcohol, furfural, and furoic acid were found to be reversible inhibitors of mushroom tyrosinase, an enzyme involved in melanin (B1238610) biosynthesis. nih.gov The study revealed that furfural and furfuryl alcohol act as mixed-type inhibitors, while furoic acid is an uncompetitive inhibitor. nih.gov Furthermore, various furan derivatives have been reported to inhibit enzymes relevant to human diseases, such as carbonic anhydrase (implicated in glaucoma), acetylcholinesterase, and monoamine oxidase B (targets for Alzheimer's disease treatment). utripoli.edu.ly

In the context of anticancer activity, a significant potential target is the spliceosome. Certain natural products with anticancer properties have been found to bind to SF3b, a subcomplex of the U2 snRNP, which is an essential component of the spliceosome. nih.gov This interaction stalls the splicing process and ultimately triggers cell death, making the spliceosome an attractive target for therapeutic intervention in cancer. nih.govnih.gov Another potential cancer-related target identified through in silico studies for a furan derivative is Neprilysin, a neutral endopeptidase. nih.govviamedica.plresearchgate.netnih.gov

Receptor Interaction and Ligand Binding Profiling

While furan derivatives have been extensively studied for their antimicrobial, anticancer, and enzyme-inhibiting properties, detailed investigations into their specific interactions with cellular receptors are less common for simpler analogs like (1S)-1-(5-methylfuran-2-yl)ethan-1-ol.

The available literature on receptor binding for furan-containing compounds tends to focus on more complex, multi-ring structures designed to interact with specific central nervous system targets. For example, studies have been conducted on benzofuran (B130515) and tetrahydronaphthofuran derivatives, which have shown binding affinity for dopamine (B1211576) and serotonin (B10506) receptors. nih.govresearchgate.net However, these compounds are structurally distinct from simple furan ethanol derivatives.

For (1S)-1-(5-methylfuran-2-yl)ethan-1-ol and its close structural analogs, specific receptor interaction and comprehensive ligand binding profiles are not extensively documented in publicly available scientific literature. Further research would be required to elucidate any direct interactions with specific receptor subtypes and to characterize the affinity and selectivity of such binding.

Investigations in Non-Human Biological Systems (e.g., phytotoxicity, insecticidal properties)

Analogs of (1S)-1-(5-methylfuran-2-yl)ethan-1-ol, particularly those based on the 2(5H)-furanone ring, have been investigated for their potential applications in agriculture, primarily as insecticides.

A series of novel 5-alkoxyfuran-2(5H)-one derivatives were synthesized and evaluated for their insecticidal activity. researchgate.net Preliminary bioassays showed that most of these compounds exhibited moderate to excellent insecticidal effects against agricultural pests like Aphis craccivora and Nilaparvata lugens at a concentration of 100 mg/L. researchgate.net Notably, certain derivatives demonstrated a 100% mortality rate against Aphis craccivora at this concentration, and one compound showed significant mortality against both pests even at a lower concentration of 4 mg/L. researchgate.net

In another study, lactones derived from furan-2(5H)-one were synthesized and tested against the melonworm pest, Diaphania hyalinata. researchgate.net Several of the synthesized compounds showed significant insecticidal activity, with some formulations causing between 40.0% and 91.3% mortality. researchgate.net Time-mortality curve analysis of the most active formulations demonstrated a rapid knockdown effect, with one mixture killing 50% of the melonworms within 2 hours. researchgate.net These findings suggest that the furanone scaffold is a promising starting point for the development of new insecticidal agents for crop protection.

Computational and Theoretical Studies on 1s 1 5 Methylfuran 2 Yl Ethan 1 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. wavefun.com These methods, rooted in the principles of quantum mechanics, allow for the determination of electronic structure, which in turn governs reactivity. wavefun.com

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity.

| Compound | Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| 2-acetyl-5-methylfuran (B71968) | B3LYP/6–311++G(d,p) | -6.2967 | -1.8096 | 4.4871 |

The HOMO is primarily located on the furan (B31954) ring, indicating that this is the most probable site for electrophilic attack. Conversely, the LUMO is distributed over the acetyl group in 2-acetyl-5-methylfuran, suggesting this region is susceptible to nucleophilic attack. researchgate.net In (1S)-1-(5-methylfuran-2-yl)ethan-1-ol, the presence of the hydroxyl group in place of the carbonyl group would likely alter the precise energies and distributions of the frontier orbitals, but the furan ring is expected to remain a key site of electronic activity.

The three-dimensional structure and conformational flexibility of a molecule are crucial for its properties and interactions. Conformational analysis of furan derivatives has been a subject of computational studies. researchgate.netnih.govolemiss.edu For molecules containing a furan ring connected to a side chain, rotation around the single bond connecting the ring and the substituent is a key conformational variable. researchgate.net

In the case of (1S)-1-(5-methylfuran-2-yl)ethan-1-ol, the rotation around the C-C bond between the furan ring and the chiral center, as well as the rotation of the hydroxyl group, will determine the molecule's preferred conformations. Studies on related furan- and thiophene-based arylamides have shown that intramolecular hydrogen bonding can significantly influence conformational preferences. nih.gov For (1S)-1-(5-methylfuran-2-yl)ethan-1-ol, an intramolecular hydrogen bond between the hydroxyl hydrogen and the furan oxygen is a possibility that would stabilize certain conformers.

The stereochemical stability of the chiral center is another important aspect. Computational studies on chiral furanones have demonstrated the utility of theoretical calculations in determining and understanding the stability of different enantiomers. researchgate.netresearchgate.netnih.gov The (1S) configuration of the title compound is expected to be stable under normal conditions, and computational methods can be used to calculate the energy barriers for any potential racemization pathways.

Molecular Docking and Dynamics Simulations for Biological Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used in drug discovery to understand how a potential drug molecule might interact with a biological target, such as a protein or enzyme. researchgate.netmdpi.commdpi.comnih.govresearchgate.netijper.org Molecular dynamics (MD) simulations can then be used to study the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of the interaction and any conformational changes that may occur. researchgate.net

While specific molecular docking or MD simulation studies for (1S)-1-(5-methylfuran-2-yl)ethan-1-ol were not identified in the provided search results, the general approach can be described. A typical workflow involves:

Preparation of the protein and ligand: The three-dimensional structures of the target protein and (1S)-1-(5-methylfuran-2-yl)ethan-1-ol are prepared. This may involve adding hydrogen atoms, assigning charges, and defining the binding site on the protein.

Docking calculations: A docking program is used to explore the possible binding poses of the ligand within the protein's active site. The program scores the different poses based on a scoring function that estimates the binding affinity.

Analysis of results: The top-scoring poses are analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the protein.

For example, studies on other furan derivatives have shown their potential to interact with various biological targets. researchgate.netmdpi.com Molecular docking simulations of these compounds have helped to elucidate the molecular basis for their observed biological activities. mdpi.com

Theoretical Elucidation of Reaction Mechanisms in its Synthesis and Transformations

Computational chemistry can provide valuable insights into the mechanisms of chemical reactions, including those involved in the synthesis and transformation of (1S)-1-(5-methylfuran-2-yl)ethan-1-ol. mdpi.com Theoretical calculations can be used to determine the structures of transition states and intermediates, as well as the activation energies for different reaction pathways.

The synthesis of chiral alcohols often involves the asymmetric reduction of a corresponding ketone. A plausible synthetic route to (1S)-1-(5-methylfuran-2-yl)ethan-1-ol is the enantioselective reduction of 2-acetyl-5-methylfuran. Computational studies can be employed to understand the mechanism of such a reduction, particularly when a chiral catalyst is used to achieve the desired stereoselectivity. These studies can help to explain how the catalyst interacts with the substrate to favor the formation of the (S)-enantiomer.

Transformations of (1S)-1-(5-methylfuran-2-yl)ethan-1-ol, such as oxidation to the corresponding ketone or etherification of the hydroxyl group, can also be investigated using theoretical methods. For instance, understanding the mechanism of the oxidation of furfuryl alcohols is important in the context of biomass conversion. dtu.dk

Prediction of Spectroscopic Signatures and Chiroptical Properties

Computational methods are increasingly used to predict spectroscopic properties, which can aid in the identification and characterization of molecules. nih.gov For (1S)-1-(5-methylfuran-2-yl)ethan-1-ol, the prediction of its NMR and IR spectra, as well as its chiroptical properties, is of significant interest.

NMR Spectroscopy: The prediction of 1H and 13C NMR chemical shifts can be achieved with good accuracy using DFT calculations or machine learning approaches. nih.govnmrdb.orgnmrdb.org These predictions can be compared with experimental spectra to confirm the structure of the molecule. For example, a predicted 1H NMR spectrum for the related compound 2-methylfuran (B129897) is available in the Human Metabolome Database. hmdb.ca

Advanced Analytical Methodologies for Characterization and Enantiopurity Assessment of 1s 1 5 Methylfuran 2 Yl Ethan 1 Ol

Chromatographic Techniques for Enantiomeric Excess Determination

Chromatographic methods are the cornerstone for quantifying the enantiomeric excess (ee) of chiral compounds. heraldopenaccess.us This is achieved by separating the enantiomers, allowing for the determination of their relative proportions. The separation relies on the formation of transient diastereomeric complexes between the analyte enantiomers and a chiral stationary phase (CSP). azom.combgb-analytik.com

Chiral Gas Chromatography (GC) is a high-resolution technique suitable for the analysis of volatile and thermally stable compounds. For an alcohol like (1S)-1-(5-methylfuran-2-yl)ethan-1-ol, direct analysis or analysis after derivatization to a more volatile ester is possible. nih.gov The separation of enantiomers is performed on a capillary column coated with a chiral stationary phase (CSP). gcms.cz

Research Findings: Cyclodextrin (B1172386) derivatives are among the most popular and effective CSPs for chiral GC separations. azom.comresearchgate.net For furan (B31954) derivatives specifically, stationary phases like per-O-methyl-beta-cyclodextrin have demonstrated successful enantioseparation. nih.gov The underlying principle of separation, known as "chiral recognition," involves the formation of transient diastereomeric inclusion complexes between the cyclodextrin cavity (the chiral selector) and the enantiomers of the analyte. azom.com The differing stability of these complexes leads to different retention times, enabling their separation and quantification. The elution order of the enantiomers can often be reversed by using a CSP with the opposite chirality (e.g., L- vs. D-amino acid-based phases), which is particularly useful for accurately quantifying a trace enantiomer that might otherwise co-elute with the tail of the major peak. researchgate.net

Table 1: Typical Chiral Stationary Phases for GC Analysis of Chiral Alcohols

| CSP Type | Chiral Selector Example | Typical Application | Reference |

|---|---|---|---|

| Cyclodextrin Derivatives | Derivatized β- and γ-cyclodextrins (e.g., permethylated, acetylated) | Broad applicability for various chiral compounds, including alcohols and furan derivatives. | azom.comgcms.cznih.gov |

| Chiral Amino Acid Derivatives | L-valine-tert-butylamide polysiloxane (Chirasil-Val) | Separation of amino acids, alcohols, and amines. | researchgate.netuni-muenchen.de |

| Metal Coordination Complexes | Metal chelates (e.g., with 3-(trifluoroacetyl)-(1R)-camphorate) | Enantioselective complexation GC for versatile chiral selectors. | azom.com |

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for enantiomeric excess determination due to its versatility and broad applicability. heraldopenaccess.usresearchgate.net The technique can be run in different modes, such as normal phase, reversed-phase, or polar organic mode, depending on the analyte's properties and the chosen CSP. sigmaaldrich.com

Research Findings: Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose (B160209) coated or immobilized on a silica (B1680970) support, are highly effective for separating a wide range of chiral compounds, including furan derivatives. bgb-analytik.comnih.govymcamerica.com Columns with tris(3,5-dimethylphenylcarbamate) derivatives of cellulose or amylose are noted for their excellent enantiorecognition capabilities. nih.gov The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric effects between the analyte and the chiral polymer. chromatographyonline.com The choice between coated and immobilized polysaccharide phases is significant; immobilized phases offer greater solvent compatibility, allowing for the use of a wider range of organic solvents that might otherwise damage coated phases. ymcamerica.com

Table 2: Widely Used Chiral Stationary Phases in HPLC

| CSP Family | Specific Phase Example | Common Trade Names | Separation Principle | Reference |

|---|---|---|---|---|

| Polysaccharide (Cellulose) | Cellulose tris(3,5-dimethylphenylcarbamate) | Chiralcel® OD, RegisCell® | Hydrogen bonding, steric hindrance, π-π interactions. | bgb-analytik.comymcamerica.com |

| Polysaccharide (Amylose) | Amylose tris(3,5-dimethylphenylcarbamate) | Chiralpak® AD, RegisPack® | Similar to cellulose, but with different spatial arrangement offering complementary selectivity. | bgb-analytik.comymcamerica.com |

| Macrocyclic Glycopeptide | Vancomycin, Teicoplanin | CHIROBIOTIC® V, T | Multiple interaction sites (ionic, hydrogen bonding) create complex chiral recognition environments. | sigmaaldrich.com |

| Pirkle-type | (R,R)-Whelk-O® 1 | Whelk-O® 1 | π-donor/π-acceptor interactions, hydrogen bonding, and dipole stacking. | bgb-analytik.com |

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, offering significant advantages in speed and reduced environmental impact. chromatographyonline.comnih.gov The technique uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase, often modified with a small amount of an organic solvent like methanol (B129727) or ethanol (B145695). chromatographyonline.com

Research Findings: SFC is particularly well-suited for high-throughput screening in pharmaceutical analysis. chromatographyonline.com The low viscosity and high diffusivity of supercritical fluids allow for faster separations (often in under a minute) and quicker column equilibration compared to HPLC. chromatographyonline.comgimitec.com For the separation of furan derivatives, SFC has been successfully applied using polysaccharide-based chiral stationary phases. nih.gov The separation mechanisms in SFC can be complementary to those in HPLC; the different mobile phase environment can alter the conformation of the CSP, sometimes leading to different selectivity or even a reversal of the enantiomer elution order. chromatographyonline.com This makes SFC a valuable tool for method development, especially when HPLC separations are challenging. nih.gov

Spectroscopic Methods for Absolute Stereochemical Assignment

While chromatography excels at determining the ratio of enantiomers, spectroscopic methods are required to assign the absolute configuration (R or S) of a chiral center.

Research Findings: Vibrational Circular Dichroism (VCD) is a powerful technique for determining the absolute configuration of chiral molecules in solution. nih.gov It measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. nih.gov The experimental VCD spectrum of a single enantiomer, such as (1S)-1-(5-methylfuran-2-yl)ethan-1-ol, is a unique fingerprint of its 3D structure. By comparing this experimental spectrum to spectra calculated for the R and S enantiomers using quantum mechanical methods like Density Functional Theory (DFT), an unambiguous assignment of the absolute configuration can be made. nih.govnih.gov This approach has been successfully used for structurally related furanones. researchgate.net

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information. To determine stereochemistry, several advanced techniques are employed:

Use of Chiral Derivatizing Agents (CDAs): To determine the absolute configuration of an alcohol like (1S)-1-(5-methylfuran-2-yl)ethan-1-ol, it can be reacted with an enantiomerically pure CDA, such as Mosher's acid chloride (MTPA-Cl) or 2-methoxy-2-(1-naphthyl)propionic acid (MαNP). wikipedia.orgtcichemicals.com This reaction converts the enantiomeric mixture into a mixture of diastereomers. Diastereomers have different physical properties and, crucially, distinct NMR spectra. chemeurope.com By analyzing the differences in the chemical shifts (Δδ) of the protons near the newly formed ester linkage in the ¹H NMR spectra of the two diastereomers, the absolute configuration of the original alcohol can be deduced based on established empirical models. tcichemicals.commdpi.com

Table 3: Spectroscopic Techniques for Stereochemical Analysis

| Technique | Principle | Application to (1S)-1-(5-methylfuran-2-yl)ethan-1-ol | Reference |

|---|---|---|---|

| Vibrational Circular Dichroism (VCD) | Differential absorption of left vs. right circularly polarized IR light. | Direct determination of absolute configuration by comparing experimental and DFT-calculated spectra. | nih.govnih.gov |

| Electronic Circular Dichroism (ECD) | Differential absorption of left vs. right circularly polarized UV-Vis light. | Complements VCD for absolute configuration determination, focusing on electronic transitions. | youtube.com |

| NMR with Chiral Derivatizing Agents | Conversion of enantiomers to diastereomers with distinct NMR spectra. | Reaction with Mosher's acid or other CDAs to form diastereomeric esters, allowing absolute configuration assignment via ¹H NMR analysis. | wikipedia.orgtcichemicals.comchemeurope.com |

| Nuclear Overhauser Effect (NOESY) NMR | Through-space correlation of nuclei that are spatially close. | Primarily for determining relative stereochemistry in more complex structures by confirming spatial proximity of specific groups. | numberanalytics.com |

Derivatization Strategies for Enhanced Enantiomeric Analysis

Derivatization involves chemically modifying the analyte to improve its analytical properties. For chiral analysis, this can either facilitate separation or enhance detection for spectroscopic methods. wikipedia.org

Research Findings: Derivatization of (1S)-1-(5-methylfuran-2-yl)ethan-1-ol serves two primary purposes in its analysis:

To Improve Chromatographic Separation: The hydroxyl group can be acylated to form an ester, such as an acetate (B1210297) or trifluoroacetate. nih.gov This process reduces the polarity of the molecule and increases its volatility, which can be highly beneficial for achieving better peak shape and resolution in chiral GC analysis. nih.gov For HPLC, derivatization can introduce chromophores or fluorophores, enhancing UV or fluorescence detection, or alter the analyte's interaction with the CSP. taylorfrancis.com

To Enable NMR-Based Enantiomeric Analysis: As discussed previously, reacting the alcohol with a chiral derivatizing agent (CDA) is a key strategy. wikipedia.org The purpose is to convert the pair of enantiomers into a pair of diastereomers. chemeurope.com Since diastereomers have different NMR spectra, the integration of specific, well-resolved proton signals for each diastereomer allows for the precise calculation of the enantiomeric excess of the original alcohol sample. researchgate.net

Table 4: Common Chiral Derivatizing Agents (CDAs) for Alcohols

| Derivatizing Agent | Acronym | Resulting Derivative | Analytical Method | Reference |

|---|---|---|---|---|

| α-Methoxy-α-(trifluoromethyl)phenylacetic acid | MTPA (Mosher's acid) | MTPA ester (Mosher's ester) | NMR, HPLC | wikipedia.orgchemeurope.com |

| α-Methoxy-α-(2-naphthyl)acetic acid | MNA | MNA ester | NMR | tcichemicals.com |

| 2-Methoxy-2-(1-naphthyl)propionic acid | MαNP | MαNP ester | NMR, HPLC | tcichemicals.comtcichemicals.com |

| (1S)-(-)-Camphanic chloride | --- | Camphanate ester | NMR, HPLC | --- |

| (R)-(-)-1-(1-Naphthyl)ethyl isocyanate | --- | Carbamate | HPLC | --- |

Emerging Research Directions and Future Perspectives for 1s 1 5 Methylfuran 2 Yl Ethan 1 Ol

Development of Sustainable and Green Synthetic Routes

A primary focus of modern chemical research is the development of manufacturing processes that are environmentally benign, efficient, and economically viable. For (1S)-1-(5-methylfuran-2-yl)ethan-1-ol, this involves innovations in both reaction technology and the fundamental building blocks used in its synthesis.

The transition from traditional batch processing to continuous flow chemistry represents a significant engineering advancement for chemical synthesis. mdpi.com Flow chemistry involves pumping reactants through a series of tubes or microreactors, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. mit.edu This methodology offers numerous advantages over batch production, including enhanced safety due to smaller reaction volumes, improved heat and mass transfer, higher yields and selectivity, and the potential for straightforward automation and integration of multiple synthetic steps. mdpi.comtue.nl

While specific research on the continuous flow synthesis of (1S)-1-(5-methylfuran-2-yl)ethan-1-ol is still an emerging area, related processes for other furan (B31954) derivatives have demonstrated the viability of this approach. For instance, the etherification of bio-based furanic compounds like 2,5-bis(hydroxymethyl)furan (BHMF) has been successfully demonstrated using a continuous flow apparatus with a commercial ion exchange resin as the catalyst. researchgate.net This precedent suggests that the reduction of the precursor, 1-(5-methylfuran-2-yl)ethan-1-one, to the target chiral alcohol could be adapted to a flow process. Such a system could utilize a packed-bed reactor containing a chiral catalyst, potentially an immobilized enzyme, to achieve high throughput, excellent enantioselectivity, and simplified product purification. nih.gov

Table 1: Comparison of Batch vs. Continuous Flow Processing

| Feature | Batch Processing | Continuous Flow Processing |

| Safety | Higher risk due to large volumes of hazardous materials. tue.nl | Lower risk due to small reactor holdup volume. tue.nl |

| Process Control | Difficult to control temperature and mixing, potential for hotspots. | Precise control over temperature, pressure, and residence time. mit.edu |

| Scalability | Scaling up can be complex and require reactor redesign. | Scaled by running the system for longer periods or parallelizing reactors. mdpi.com |

| Efficiency | Can lead to lower yields and more side products. | Often results in higher yields, selectivity, and purity. mdpi.com |

| Integration | Difficult to couple multiple reaction steps. | Enables easy coupling of synthesis, workup, and purification steps. mdpi.com |

The principles of green chemistry strongly advocate for the use of renewable resources to reduce dependence on finite fossil fuels. acsgcipr.org The synthesis of (1S)-1-(5-methylfuran-2-yl)ethan-1-ol is intrinsically linked to this principle, as its core structure is derived from biomass.

Renewable Feedstocks: The furan ring is a key platform chemical obtainable from the dehydration of carbohydrates found in lignocellulosic biomass. mdpi.comosti.gov Specifically, the precursor 2-methylfuran (B129897) can be produced from the hydrolysis, dehydration, and selective hydrogenation of hemicellulose. mdpi.com Alternative routes can utilize other biomass sources; for example, 5-hydroxymethylfurfural (B1680220) (HMF), another key platform chemical, can be catalytically converted from N-acetylglucosamine. mdpi.com The synthesis of related furanones has also been demonstrated starting from L-lactic acid ethyl ester, another readily available bio-based starting material. researchgate.net This direct link to non-food biomass positions (1S)-1-(5-methylfuran-2-yl)ethan-1-ol as a sustainable chemical target. osti.gov

Table 2: Examples of Renewable Feedstocks and Derived Furan Platforms

| Renewable Feedstock | Derived Furan Platform Chemical | Reference(s) |

| Hemicellulose | 2-Methylfuran (2-MF) | mdpi.commdpi.com |

| Fructose, Sucrose, Glucose | 5-Hydroxymethylfurfural (HMF) | mdpi.comfrontiersin.org |

| N-acetylglucosamine | 5-Hydroxymethylfurfural (HMF) | mdpi.com |

| L-lactic acid | γ-methyl-substituted butenolide | researchgate.net |

Exploration of Novel Biological Targets and Undiscovered Therapeutic Applications